molecular formula C12H8N2O2 B12887773 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one CAS No. 89812-78-2

2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one

Cat. No.: B12887773
CAS No.: 89812-78-2
M. Wt: 212.20 g/mol
InChI Key: INTLFUJGCNQVHO-UHFFFAOYSA-N
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Description

2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a unique combination of pyrrole and benzoxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate pyrrole derivative under acidic or basic conditions to form the desired benzoxazine ring system. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-2H-pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one
  • 2-(3-Cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles

Uniqueness

2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

89812-78-2

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C12H8N2O2/c15-12-8-4-1-2-5-9(8)14-11(16-12)10-6-3-7-13-10/h1-7,13H

InChI Key

INTLFUJGCNQVHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CN3

Origin of Product

United States

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